2,3-Dihydroxypropyl propionate

Description

Contextualization within Glycerol (B35011) Ester Chemical Systems

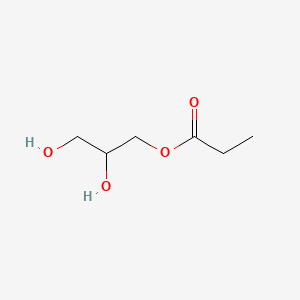

2,3-Dihydroxypropyl propionate (B1217596), also known by synonyms such as glycerol 1-propanoate and α-monopropionin, is a monoacylglycerol. mdpi.comhmdb.ca Monoacylglycerols are a class of glycerolipids characterized by a glycerol molecule esterified to a single fatty acid. journalejmp.com In the case of 2,3-dihydroxypropyl propionate, the fatty acid is propanoic acid. Its chemical structure, featuring a glycerol backbone with two free hydroxyl groups and one propionate ester group, imparts specific physicochemical properties that distinguish it from other glycerol esters like di- or triglycerides. smolecule.com

The presence of the free hydroxyl groups makes this compound more polar compared to its di- and tri-esterified counterparts. This polarity influences its solubility and its behavior in chemical and biological systems. smolecule.com The reactivity of this compound is also a key characteristic, with the ester linkage being susceptible to hydrolysis, and the hydroxyl groups being available for further reactions. smolecule.com The study of such glycerol esters is integral to understanding lipid chemistry and the potential for creating tailored molecules from renewable resources like glycerol. mdpi.commdpi.com Glycerol itself is a versatile and readily available chemical, often generated as a byproduct of biodiesel production, making its conversion into value-added fine chemicals a significant area of research. mdpi.comeuropa.euresearchgate.net

Significance in Contemporary Chemical and Biochemical Research

The scientific interest in this compound stems from its diverse potential applications, which are currently under investigation. A significant area of this research is its role as a natural herbicide. Studies have identified this compound as a secondary metabolite produced by the fungus Trichoderma polysporum. nih.govcambridge.orgresearchgate.net This compound has demonstrated herbicidal activity, inhibiting the germination of various weeds. cambridge.orgresearchgate.net Research has focused on isolating and identifying these active compounds from fungal fermentation broths, with the goal of developing new, environmentally friendly bioherbicides. nih.govcambridge.orgawsjournal.orgnih.gov The exploration of microbial metabolites like this compound for weed management is a promising avenue in sustainable agriculture. nih.govawsjournal.org

Beyond its herbicidal properties, this compound is being investigated for its antimicrobial, specifically antifungal, activity. mdpi.comnih.gov As monopropionin, it has been shown to have inhibitory effects against various microorganisms. nih.govjournals.co.zaresearchgate.netfrontiersin.org This has led to research into its potential use as a food additive for preservation. smolecule.commdpi.com

Furthermore, the chemical properties of this compound make it a candidate for applications in the cosmetics industry as a moisturizing and skin-conditioning agent. smolecule.comsrce.hr Its synthesis, particularly through green chemistry principles such as biocatalysis, is another area of active research. The use of enzymes, such as lipases, for the esterification of glycerol offers a more selective and environmentally benign alternative to traditional chemical synthesis. europa.euresearchgate.netrsc.org

Scope and Objectives of Academic Investigation

The academic investigation of this compound is multifaceted, with several key objectives guiding current research efforts. A primary goal is the comprehensive characterization of its biological activities, particularly its herbicidal and antifungal properties. nih.govcambridge.orgnih.gov Researchers are working to understand the mechanisms of action behind these activities and to identify the full spectrum of organisms it may affect. nih.govawsjournal.org

Another major objective is the optimization of its production, with a strong emphasis on sustainable methods. europa.euresearchgate.net This includes the development of efficient biocatalytic processes using enzymes to synthesize this compound from renewable feedstocks like glycerol. europa.euresearchgate.netrsc.org The future of glycerol valorization into high-value chemicals is a significant driver for this line of inquiry. mdpi.commdpi.comresearchgate.netresearchgate.net

Academic research also aims to explore and expand the potential applications of this compound. This includes detailed studies to validate its efficacy and suitability for use in food technology and cosmetics. smolecule.commdpi.com The investigation of its physicochemical properties, such as surface activity and emulsifying capabilities, is crucial for these applications. ijsr.net Furthermore, the potential for this compound to serve as a platform chemical for the synthesis of other valuable compounds is an ongoing area of exploration. mdpi.com The overarching goal is to fully elucidate the scientific and practical value of this versatile glycerol ester.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroxypropyl propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-2-6(9)10-4-5(8)3-7/h5,7-8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AALUCPRYHRPMAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60949688 | |

| Record name | 2,3-Dihydroxypropyl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624-47-5, 26894-50-8 | |

| Record name | 1-Monopropionin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl monopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026894508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC35011 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dihydroxypropyl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-dihydroxypropyl propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycerol 1-propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Isolation from Biological Sources

Identification as a Metabolite in Fungal Systems

2,3-Dihydroxypropyl propionate (B1217596), also known as glycerol (B35011) 1-propanoate, has been identified as a secondary metabolite produced by certain fungal species. The isolation of this compound from microbial cultures is a key area of research in the discovery of novel bioactive molecules. Fungi are well-known producers of a diverse array of secondary metabolites, which are organic compounds not directly involved in the normal growth, development, or reproduction of the organism. These metabolites often have specialized functions, such as defense or signaling. The identification of 2,3-Dihydroxypropyl propionate from fungal sources highlights the metabolic diversity within the fungal kingdom.

One specific example of a fungal species identified as a producer of this compound is Trichoderma polysporum HZ-31. The process of identifying such compounds involves cultivating the fungus under specific laboratory conditions, followed by extraction and purification of the metabolites from the fermentation broth. The structural elucidation is then typically carried out using various spectroscopic techniques.

Fungal Source of this compound

| Fungal Species | Reference |

|---|

The biosynthesis of secondary metabolites in fungi is a complex process involving multi-step enzymatic reactions. While specific pathways for this compound are a subject of detailed biochemical investigation, the general synthesis of ester compounds in microbes often involves the esterification of an alcohol (in this case, glycerol) with a carboxylic acid (propionic acid). This reaction is catalyzed by specific enzymes within the fungal cell. The precursors, glycerol and propionic acid, are derived from primary metabolic pathways.

The screening for and discovery of fungal metabolites like this compound rely on systematic methodologies. The general workflow involves several key stages:

Isolation and Cultivation : Fungal strains, often sourced from diverse environments like soil or as endophytes within plants, are isolated and grown in pure culture. nih.gov

Fermentation : The isolated fungus is grown in a liquid or solid-state fermentation medium under controlled conditions to encourage the production of secondary metabolites. nih.gov

Extraction : The fungal biomass and the culture broth are treated with organic solvents to extract the produced metabolites.

Bioassay-Guided Fractionation : The crude extract is separated into fractions using chromatographic techniques. These fractions are often tested for specific biological activities (e.g., antimicrobial, cytotoxic) to guide the isolation of active compounds. nih.govmdpi.com

Purification and Identification : The active fractions are further purified to isolate individual compounds. The chemical structure of the purified compound is then determined using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Modern approaches also utilize metabolomics, where advanced analytical platforms are used to profile the entire suite of metabolites produced by a fungus under different conditions, allowing for the rapid identification of both known and novel compounds.

Detection in Plant Extracts via Analytical Profiling

In addition to its fungal origins, this compound has also been detected in plant tissues. Plants produce a vast and complex array of chemical compounds, and the identification of specific molecules within this mixture requires sophisticated analytical techniques. The process of systematically identifying the chemical constituents of a plant extract is known as analytical or chemical profiling.

Research has identified the presence of this compound in the roots of Cirsium henryi. This discovery is a result of detailed phytochemical analysis aimed at cataloging the chemical diversity within this plant species. Such profiling is crucial for understanding the plant's biochemistry and for the potential discovery of compounds with valuable properties.

Plant Source of this compound

| Plant Species | Part Used | Reference |

|---|

The detection of a specific compound like this compound in a complex plant extract is accomplished through a combination of separation and detection methods. Analytical profiling typically involves:

Sample Preparation : The plant material (e.g., roots, leaves) is dried, ground, and extracted with appropriate solvents to create a crude extract containing a wide range of metabolites.

Chromatographic Separation : The extract is then analyzed using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). researchgate.netnih.gov These techniques separate the individual compounds in the mixture based on their chemical properties as they pass through a chromatography column. nih.gov

Detection and Identification : As the separated compounds exit the column, they are detected by one or more detectors. Mass spectrometry (MS) is a powerful tool often coupled with chromatography (LC-MS) that measures the mass-to-charge ratio of molecules, allowing for the precise identification of compounds by comparing their mass spectra to known databases or through structural elucidation. researchgate.net

This methodical approach, often referred to as a stability-indicating method in pharmaceutical analysis, ensures that all components, including minor ones like this compound, are accurately detected and quantified. nih.govresearchgate.net

Advanced Synthetic Methodologies and Chemical Derivatization

Strategies for Chemical Synthesis of 2,3-Dihydroxypropyl Esters

The chemical synthesis of 2,3-dihydroxypropyl esters, including 2,3-dihydroxypropyl propionate (B1217596), primarily revolves around the direct esterification of glycerol (B35011) with the corresponding carboxylic acid. Optimization of this reaction and the development of stereoselective methods are key areas of research.

Esterification Reactions and Optimizations

The direct esterification of glycerol with propionic acid is a common method for synthesizing 2,3-dihydroxypropyl propionate. researchgate.net This reaction is typically catalyzed by an acid, such as sulfuric acid, and involves heating the reactants. researchgate.net However, to enhance yield, selectivity, and environmental compatibility, significant research has focused on optimizing reaction conditions and exploring various catalytic systems.

The use of heterogeneous catalysts is a promising approach to simplify catalyst separation and improve reusability. Studies on the esterification of glycerol with other carboxylic acids, such as acetic acid and oleic acid, provide valuable insights into the optimization of these processes. For instance, the use of solid acid catalysts like tin-exchanged tungstophosphoric acid supported on montmorillonite (B579905) K-10 has been shown to be highly effective for glycerol esterification. nih.govnih.govacs.org Key parameters influencing the reaction include temperature, molar ratio of reactants, and catalyst loading. nih.govacs.org

Research on the acetylation of glycerol with propionic acid using iron and cobalt oxides in Al-MCM-41 catalysts has demonstrated that increasing the concentration of propionic acid shifts the reaction equilibrium towards the formation of di- and tri-esters. semanticscholar.org Furthermore, the presence of both Lewis and Brønsted acidic sites on the catalyst surface plays a crucial role in the functionalization of glycerol. semanticscholar.org Kinetic studies are essential for understanding the reaction mechanism and optimizing process parameters. The esterification of propionic acid with various alcohols has been shown to follow different kinetic models, including the Langmuir-Hinshelwood model. nih.gov

Interactive Table: Effect of Reaction Parameters on Glycerol Esterification

| Parameter | Effect on Conversion/Yield | Reference |

| Temperature | Increasing temperature generally increases reaction rate and conversion. | nih.govacs.org |

| Molar Ratio (Acid:Glycerol) | A higher molar ratio of acid to glycerol can shift the equilibrium towards product formation. | nih.govsemanticscholar.org |

| Catalyst Loading | Increased catalyst loading can enhance the reaction rate up to a certain point. | nih.gov |

| Catalyst Type | The nature of the catalyst (e.g., acidity, pore structure) significantly impacts selectivity and activity. | nih.govsemanticscholar.org |

Stereoselective Synthesis Approaches for Dihydroxypropyl Moieties

The glycerol backbone of this compound contains a stereocenter, meaning it can exist as two enantiomers, (R)- and (S)-2,3-dihydroxypropyl propionate. The stereoselective synthesis of these individual enantiomers is crucial for applications where specific stereochemistry is required.

A common strategy for achieving stereoselectivity is through the use of chiral building blocks derived from readily available chiral sources. (S)- and (R)-solketal (isopropylidene glycerol), which can be prepared from D-mannitol or L-ascorbic acid, are versatile chiral precursors. conicet.gov.arrsc.orgnih.gov These protected glycerol derivatives allow for stereocontrolled reactions at the free hydroxyl group, followed by deprotection to yield the desired chiral dihydroxypropyl moiety. For instance, (S)-solketal can be used as a starting material to prepare (R)-1-O-benzyl-sn-glycerol, a key intermediate for the synthesis of enantiopure triacylglycerol prodrugs. chemrxiv.org

Another powerful approach is the kinetic resolution of racemic mixtures. Lipase-catalyzed kinetic resolution has been successfully employed for the separation of enantiomers of various chiral alcohols and esters. nih.govrsc.orgnih.gov This technique relies on the ability of a lipase (B570770) to selectively catalyze the reaction of one enantiomer over the other. For example, the acylation of a racemic alcohol can lead to the formation of an enantioenriched ester and the unreacted, enantioenriched alcohol. nih.gov This method could be applied to a racemic mixture of this compound or a protected precursor to isolate the individual (R) and (S) enantiomers.

Enzymatic Synthesis and Biocatalytic Transformations

Enzymatic methods offer a green and highly selective alternative to chemical synthesis for the production of this compound. Lipases are the most commonly used enzymes for this purpose due to their ability to catalyze esterification and transesterification reactions with high regio- and stereoselectivity.

Lipase-Catalyzed Esterification and Transesterification of Glycerol Derivatives

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are widely used for the synthesis of glycerol esters. nih.gov These enzymes can catalyze the direct esterification of glycerol with carboxylic acids or the transesterification of glycerol with other esters. nih.gov The use of immobilized lipases is particularly advantageous as it allows for easy separation and reuse of the biocatalyst. alfa-chemistry.com

The regioselectivity of lipases is a key feature in glycerol esterification. For instance, 1,3-specific lipases preferentially catalyze esterification at the primary hydroxyl groups (sn-1 and sn-3) of glycerol, which can be exploited to synthesize specific mono- and diglycerides. researchgate.netchemrxiv.org Lipase B from Candida antarctica (often immobilized and sold as Novozym 435) is a highly effective and regioselective catalyst for the acylation of glycerol derivatives. uwaterloo.caacs.org

The reaction conditions, including the solvent, temperature, and water activity, play a crucial role in the efficiency and selectivity of lipase-catalyzed reactions. nih.govmdpi.comdss.go.th For example, in the synthesis of structured triglycerides, controlling the water activity was found to be critical for achieving high yields and minimizing acyl migration. dss.go.th

Interactive Table: Lipases Used in Glycerol Esterification

| Lipase Source | Reaction Type | Key Findings | Reference(s) |

| Candida antarctica Lipase B (CALB) | Esterification, Polycondensation | High regioselectivity for primary hydroxyls; used in synthesis of polyesters and prodrugs. | chemrxiv.orguwaterloo.caacs.org |

| Candida rugosa Lipase | Esterification | High extent of esterification of glycerol with oleic acid. | nih.gov |

| Geotrichum candidum | Transesterification | Synthesis of ester prodrugs from 9-(2,3-dihydroxypropyl)adenine. | mdpi.comnih.gov |

| Pseudomonas fluorescens | Transesterification | Synthesis of ester prodrugs; showed good chemical yield with vinyl butyrate. | mdpi.comnih.gov |

| Porcine Pancreas Lipase | Esterification | High extent of esterification of glycerol with oleic acid. | nih.gov |

Biotransformation Pathways Leading to this compound

The biosynthesis of this compound can be envisioned through the microbial conversion of glycerol to propionic acid, followed by an enzymatic esterification step. Several microorganisms, particularly from the genus Propionibacterium, are known to produce propionic acid from glycerol. nih.govmdpi.comresearchgate.net The metabolic pathway involves the conversion of glycerol to dihydroxyacetone phosphate (B84403) (DHAP), which then enters the central metabolism to be converted to propionyl-CoA and subsequently propionate. mdpi.com

Metabolic engineering of microorganisms like Escherichia coli offers a promising route for the enhanced production of propionyl-CoA, a key precursor for propionate synthesis. researchgate.netconicet.gov.arresearchgate.netuwaterloo.catandfonline.com By overexpressing specific genes, such as those in the sleeping beauty mutase (Sbm) operon, the metabolic flux can be directed from succinyl-CoA towards propionyl-CoA. researchgate.net This engineered E. coli can then be used as a whole-cell biocatalyst.

The final step, the esterification of the microbially produced propionate with glycerol, could potentially be achieved by co-expressing a suitable lipase or alcohol acyltransferase (AAT) within the same engineered microorganism. This would create a consolidated bioprocess for the direct production of this compound from a simple carbon source like glycerol. While the complete de novo biosynthesis of this compound in a single microorganism has not been extensively reported, the individual components of the pathway are well-established, suggesting its feasibility.

Chemical Reactivity and Derivatization for Functionalization

The presence of two free hydroxyl groups in this compound makes it a valuable building block for further chemical modification and functionalization. researchgate.net These hydroxyl groups can undergo a variety of reactions, allowing for the synthesis of a wide range of derivatives with tailored properties.

One of the primary reactions of the hydroxyl groups is further esterification. This allows for the introduction of different acyl groups, leading to the formation of mixed esters of glycerol. The reactivity of the primary and secondary hydroxyl groups can differ, potentially allowing for selective derivatization.

The hydroxyl groups also serve as reactive sites for the synthesis of polymers. This compound can act as a monomer or a chain extender in the production of polyesters and polyurethanes. nih.govgoogle.comscielo.org.co For instance, the hydroxyl groups can react with diacids or diisocyanates to form polymer chains. The functionalization of glycerol-based polymers with moieties like fatty acids can lead to the formation of self-assembling nanoparticles with applications in drug delivery. nih.gov

Derivatization can also be employed to enhance the analytical detection of the molecule. For example, silylation of the hydroxyl groups increases the volatility of the compound, making it more amenable to analysis by gas chromatography. researchgate.net Other derivatization techniques target the hydroxyl groups to introduce chromophores or ionizable moieties for improved detection in liquid chromatography. nih.gov

The modification of monoglycerides (B3428702), such as this compound, can also be used to alter their physical properties, such as their performance as emulsifiers or their thermal characteristics in oleogels. nih.gov

Hydrolytic Transformations of 2,3-Dihydroxypropyl Esters

The hydrolysis of this compound involves the cleavage of its ester bond to yield glycerol and propionic acid. This transformation can be achieved through chemical or enzymatic methods.

Chemical Hydrolysis Chemical hydrolysis is typically catalyzed by either an acid or a base. In the presence of water, the ester undergoes nucleophilic attack, leading to the breaking of the acyl-oxygen bond.

Acid-Catalyzed Hydrolysis : This reaction is the reverse of Fischer esterification. libretexts.org The process begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. libretexts.org

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible process where a hydroxide (B78521) ion attacks the carbonyl carbon. The reaction yields glycerol and a propionate salt.

These hydrolytic reactions are fundamental to the degradation of glyceryl esters. cir-safety.org In biological systems, such as the gastrointestinal tract, monoesters like this compound are expected to undergo enzymatic hydrolysis prior to absorption. europa.eueuropa.eu

Enzymatic Hydrolysis Enzymes, particularly lipases and esterases, provide a highly specific and efficient means of hydrolyzing glycerol esters. google.comnih.gov These biocatalysts can exhibit regioselectivity, preferentially hydrolyzing esters at specific positions on the glycerol backbone. nih.gov

Research has identified several enzymes capable of hydrolyzing glycerol esters:

A glycerol ester hydrolase from Bacillus subtilis shows high specificity for short-chain alkyl esters. google.com

Pancreatic juice contains enzymes other than pancreatic lipase, such as sterol ester hydrolase, that can hydrolyze fatty acids at the secondary (sn-2) position of a glyceride. nih.gov

Studies on prostaglandin (B15479496) glycerol esters (PG-Gs), which are structurally analogous, have identified several serine hydrolases responsible for their hydrolysis, including lysophospholipase A2 (LYPLA2), monoacylglycerol lipase (MAGL), and carboxylesterase-1 (CES1). nih.govacs.org LYPLA2, in particular, has been identified as a major enzyme for PG-G hydrolysis in human cancer cells and selectively hydrolyzes the 1(3)-glyceryl ester over the 2-glyceryl ester. nih.gov

The table below summarizes findings on the enzymatic hydrolysis of glycerol esters.

| Enzyme/Enzyme Source | Substrate(s) | Key Findings | Reference |

|---|---|---|---|

| Glycerol Ester Hydrolase (Bacillus subtilis) | Glycerol esters with short-chain alkyl groups (1-4 carbons) | Demonstrates high specificity and rapid hydrolysis. | google.com |

| Rat Pancreatic Juice | Glycerol 1,3-benzylidene 2-oleate, Triolein | Contains an enzyme (potentially sterol ester hydrolase) capable of hydrolyzing the secondary (sn-2) ester position. | nih.gov |

| Lysophospholipase A2 (LYPLA2) | Prostaglandin Glycerol Esters (e.g., PGE₂-G) | Identified as a major hydrolase for PG-Gs in human cells; selectively hydrolyzes the 1(3)-ester. | nih.gov |

| Monoacylglycerol Lipase (MGL) | Prostaglandin Glycerol Esters (PGE₂-G, PGD₂-G, PGF₂α-G) | Shows some hydrolytic activity, though significantly less than towards its primary substrate, 2-arachidonoylglycerol (B1664049) (2-AG). | acs.org |

Reactions Involving Vicinal Dihydroxyl Groups (e.g., Acylation, Silylation)

The two adjacent hydroxyl groups (vicinal diol) on the 2,3-dihydroxypropyl moiety are key sites for chemical modification, allowing for the synthesis of various derivatives through reactions like acylation and silylation.

Acylation Acylation introduces an acyl group onto one or both of the hydroxyl groups, forming a new ester linkage. This reaction is fundamental for creating more complex glycerol derivatives. mdpi.com

Methods : Acylation can be carried out using acylating agents such as acid anhydrides or acid chlorides. rsc.org

Catalysis : The reaction can be catalyzed by acids, bases, or enzymes. Heterogeneous catalysts, like lanthanum cation-exchanged montmorillonite (La³⁺-mont), have been shown to be highly active for the acetylation of glycerol with acetic acid, selectively producing diacetylglycerols. acs.org

Enantioselective Acylation : For prochiral glycerol derivatives, asymmetric acylation can be used to achieve desymmetrization. Peptide-based nucleophilic catalysts have been developed that can produce monoacylated products with high enantiomeric excess (up to 97% e.e.). acs.orgnih.gov Chiral diamines derived from (S)-proline have also been used as ligands in tin(II) alkoxide-mediated acylations to yield optically active glycerol derivatives. oup.com

| Catalyst/Reagent | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|

| Pentapeptide Nucleophilic Catalyst | Glycerol derivative | (R)-monoacylated glycerol | Achieved enantiomeric excesses up to 97%. | acs.orgnih.gov |

| La³⁺-montmorillonite | Glycerol and Acetic Acid | Diacetylglycerols | Highly active and selective heterogeneous catalyst. | acs.org |

| Tin(II) alkoxide with Chiral Diamine | 2-O-arylsulfonylglycerols | Optically active glycerol derivatives | Obtained products in up to 84% e.e. | oup.com |

Silylation Silylation involves the conversion of the hydroxyl groups into silyl (B83357) ethers, which serves as a common strategy for protecting the diol functionality during multi-step synthesis. nih.gov

Silylating Agents : A variety of silylating agents can be used, with the choice of agent influencing the reaction's efficiency and selectivity. Common agents include chlorosilanes (e.g., tert-butyldimethylsilyl chloride, TBSCl) and silylamides (e.g., bis(trimethylsilyl)acetamide, BSA). nih.govtandfonline.com BSA has been shown to be a powerful silylating agent for vicinal diols, often not requiring an acid catalyst. tandfonline.com

Regioselectivity : A significant challenge in the silylation of symmetric diols is achieving selective protection of one hydroxyl group over the other. acs.org Catalytic enantioselective mono-silylation of diols can be achieved using chiral Lewis basic catalysts, though it can require high catalyst loadings. nih.gov A strategy using a combination of a chiral catalyst and a structurally similar achiral co-catalyst has been shown to improve efficiency. nih.gov Regiodivergent resolutions, where enantiomers are converted into constitutionally isomeric products, offer another advanced method for the kinetic resolution of terminal 1,2-diols via silylation. nih.gov

| Silylating Agent/Catalyst System | Substrate Type | Key Findings | Reference |

|---|---|---|---|

| bis(trimethylsilyl)acetamide (BSA) | Cycloaliphatic vicinal diols | Efficiently silylates both hydroxyl groups without needing an acid catalyst. | tandfonline.com |

| Chiral Lewis Base Catalyst | Diols | Promotes catalytic enantioselective mono-silylation. | nih.gov |

| Triethylsilyl chloride (TESCl) / Triisopropylsilyl chloride (TIPSCl) | Terminal 1,2-diols | Used in the regiodivergent kinetic resolution of diols, allowing for isolation of monoprotected products with high enantiomeric ratios. | nih.gov |

Functional Group Interconversions on the Propionate Moiety

A functional group interconversion is the process of converting one functional group into another through various chemical reactions such as substitution, oxidation, or reduction. ic.ac.uk The propionate ester group in this compound can undergo several such transformations, provided the vicinal diol is appropriately protected.

Esters are less reactive towards nucleophiles than acid chlorides or anhydrides. libretexts.org The following table summarizes key interconversions applicable to the propionate moiety.

| Reaction Type | Reagent(s) | Product Functional Group | Description | Reference |

|---|---|---|---|---|

| Hydrolysis | H₂O, H⁺ or OH⁻ | Carboxylic Acid | Cleaves the ester to form glycerol and propionic acid. | libretexts.org |

| Aminolysis | Ammonia (B1221849) (NH₃) or Amines (RNH₂/R₂NH) | Amide | Reacts with ammonia or amines to yield propanamide or N-substituted propanamides. The reaction is generally less common than starting from an acid chloride. | libretexts.org |

| Grignard Reaction | 2 eq. Grignard Reagent (R-MgX) | Tertiary Alcohol | Reacts with two equivalents of a Grignard reagent to form a tertiary alcohol after an intermediate ketone is formed and reacts further. | libretexts.org |

| Reduction to Alcohol | Lithium aluminum hydride (LiAlH₄) | Primary Alcohol | A strong reducing agent that reduces the ester to a primary alcohol (1-propanol), along with glycerol. | ic.ac.uk |

| Reduction to Aldehyde | Diisobutylaluminium hydride (DIBAL-H) | Aldehyde | Reduces the ester to an aldehyde (propanal) at low temperatures. | vanderbilt.edu |

| Condensation | Base | Varies (e.g., β-keto ester) | The weakly acidic α-protons on the methylene (B1212753) group can be removed by a strong base, allowing the resulting enolate to participate in condensation reactions like the Claisen condensation. | atamanchemicals.comwikipedia.org |

Sophisticated Analytical Techniques for Structural Characterization and Quantification

Advanced Chromatographic-Mass Spectrometric Analysis

Chromatography coupled with mass spectrometry stands as a cornerstone for the separation, detection, and identification of 2,3-dihydroxypropyl propionate (B1217596). These hyphenated techniques offer unparalleled sensitivity and selectivity, which are crucial for analyzing trace amounts of the compound in intricate mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Derivatized Analytes

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 2,3-dihydroxypropyl propionate, a derivatization step is typically required to increase their volatility and thermal stability, making them amenable to GC analysis. researchgate.net This process often involves converting the hydroxyl groups into less polar and more volatile ethers or esters.

In a study comparing the chemical composition of aerosols from a heated tobacco product and conventional cigarette smoke, GC-MS was instrumental in identifying various compounds, including this compound, as a glycerol (B35011) reaction product. nih.gov The analysis often requires derivatization to convert analytes into volatile trimethylsilyl (B98337) derivatives. researchgate.net

Multidimensional Gas Chromatography Coupled to Time-of-Flight Mass Spectrometry (GC×GC-TOFMS)

For exceptionally complex samples, two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) provides superior separation power. nih.gov This technique employs two columns with different stationary phases, offering a significant increase in peak capacity and resolution compared to conventional one-dimensional GC. nih.gov The high data acquisition speed of TOFMS is essential to capture the narrow peaks generated by the second-dimension column. A study utilized GC×GC-TOFMS to analyze aerosol samples, highlighting the presence of this compound among other glycerol-derived compounds. nih.gov This advanced method is particularly suited for untargeted analysis of complex matrices due to its ability to separate a large number of chromatographic peaks. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Hydrophilic Interaction Liquid Chromatography (HILIC) Applications

Liquid chromatography-mass spectrometry (LC-MS) is a versatile technique for analyzing a wide range of compounds, including those that are non-volatile or thermally labile, without the need for derivatization. For polar compounds like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly effective separation mode. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, enabling the retention and separation of polar analytes.

In a comparative analysis of a heated tobacco product aerosol and cigarette smoke, LC-High Resolution Accurate Mass (HRAM)-MS methods were employed. nih.gov For the analysis of polar compounds, samples were diluted with acetonitrile (B52724) for HILIC analysis. nih.gov This approach, combined with GC×GC-MS, allowed for a comprehensive characterization of the chemical constituents, including this compound. nih.gov

Capillary Electrophoresis (CE) for Dihydroxypropyl Compound Separation

While specific applications of capillary electrophoresis (CE) for the direct analysis of this compound are not extensively documented in the provided search results, CE is a high-efficiency separation technique well-suited for the analysis of charged and polar compounds. Its principle of separating ions based on their electrophoretic mobility in an electric field makes it a potential method for analyzing dihydroxypropyl compounds and their derivatives. The separation of similar compounds, such as glycerol and its esters, is a common application of CE, suggesting its applicability to this compound, particularly after derivatization to introduce a charged moiety or by using micellar electrokinetic chromatography (MEKC), a mode of CE.

High-Resolution Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for the unambiguous structural elucidation of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure and connectivity of atoms within a molecule. One-dimensional (1D) techniques like ¹H-NMR and ¹³C-NMR, along with two-dimensional (2D) NMR experiments, are crucial for confirming the identity of this compound.

In a study identifying herbicidal compounds from the metabolites of Trichoderma polysporum HZ-31, the structure of one of the active compounds was determined to be this compound. cambridge.org This identification was achieved through the analysis of its ¹H-NMR and ¹³C-NMR spectra. cambridge.org The molecular formula was established as C₆H₁₂O₄ with a molecular weight of 148.07. cambridge.org The spectral data obtained in deuterated methanol (B129727) (MeOD) were key to confirming the structure. cambridge.org

Table 1: NMR Spectral Data for this compound in MeOD cambridge.org

| Spectrum Type | Chemical Shift (δ) ppm | Multiplicity / Description |

|---|---|---|

| ¹H-NMR (400 MHz) | 3.57 | m (6H) |

| 2.57 | brs (2H) | |

| 1.15 | s (3H) | |

| ¹³C-NMR (400 MHz) | 176.4 | |

| 72.5 | ||

| 64.3 | ||

| 29.9 | ||

| 18.5 |

Data from a study on metabolites of Trichoderma polysporum HZ-31. cambridge.org

Another study involving the catalytic conversion of bio-oil also utilized ¹H-NMR to identify the components of the upgraded oil, where this compound was detected. mdpi.com The Human Metabolome Database also provides predicted ¹H and ¹³C NMR spectra for glycerol 1-propanoate. hmdb.ca

Advanced Mass Spectrometry Techniques (e.g., Electron Spray Mass Spectrometry (ESMS), Fast Atom Bombardment Mass Spectrometry (FABMS))

Advanced mass spectrometry techniques are indispensable tools for the definitive structural elucidation and quantification of this compound. Methods such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Fast Atom Bombardment Mass Spectrometry (FAB-MS) have been specifically utilized in the characterization of this compound, providing crucial information about its molecular weight and structure. cambridge.org

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, thermally labile molecules like this compound. sci-hub.selibretexts.org In ESI-MS, the analyte is dissolved in a solvent and sprayed through a fine, heated capillary to which a high voltage is applied, generating an aerosol of charged droplets. sci-hub.se As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte, which can then be detected by the mass analyzer. sci-hub.se This gentle ionization process typically results in the formation of protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺), minimizing fragmentation and providing a clear determination of the molecular weight. mdpi.com

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is another soft ionization technique that has been successfully applied to the analysis of this compound. cambridge.org In FAB-MS, the sample is mixed with a non-volatile liquid matrix, such as glycerol, and bombarded with a beam of high-energy neutral atoms, typically argon or xenon. wikipedia.orgumd.edu This bombardment causes the desorption and ionization of analyte molecules from the matrix, often yielding protonated molecules [M+H]⁺ with minimal fragmentation. wikipedia.org The choice of matrix is critical and must be compatible with the analyte to facilitate ionization. umd.edu

In a notable study, the structural identity of this compound, which was isolated as a bioactive compound, was confirmed through a combination of analytical techniques including ESMS and FABMS. cambridge.org This analysis, in conjunction with NMR spectroscopy, definitively established the compound's molecular formula as C₆H₁₂O₄ and its molecular weight as approximately 148.07 g/mol . cambridge.org

The data obtained from these mass spectrometry techniques are pivotal for both qualitative and quantitative analyses. High-resolution mass spectrometry can provide the exact mass of the molecule, allowing for the determination of its elemental composition with high confidence. Furthermore, by coupling these ionization sources with tandem mass spectrometry (MS/MS), controlled fragmentation of the parent ion can be induced. The resulting fragmentation pattern provides a wealth of structural information, helping to piece together the connectivity of the atoms within the molecule.

While specific fragmentation data for this compound from published research is not widely available, a representative table of expected mass-to-charge ratios (m/z) for the parent ion and plausible fragment ions in positive ion mode ESI-MS or FAB-MS is presented below.

Interactive Data Table: Representative Mass Spectrometry Data for this compound

| Ion Species | Formula | Calculated m/z | Description |

| [M+H]⁺ | C₆H₁₃O₄⁺ | 149.07 | Protonated molecule |

| [M+Na]⁺ | C₆H₁₂O₄Na⁺ | 171.06 | Sodium adduct |

| [M+K]⁺ | C₆H₁₂O₄K⁺ | 187.03 | Potassium adduct |

| [C₃H₇O₂]⁺ | C₃H₇O₂⁺ | 75.04 | Propionyl cation |

| [C₃H₇O₂]⁺ | C₃H₇O₂⁺ | 75.04 | Loss of glycerol |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly ab initio and Density Functional Theory (DFT) methods, provide a foundational understanding of the molecular structure and electronic characteristics of 2,3-dihydroxypropyl propionate (B1217596). These methods solve the electronic Schrödinger equation to yield information about the molecule's geometry, energy, and electron distribution.

Due to the rotational freedom around its single bonds, 2,3-dihydroxypropyl propionate can exist in numerous conformations. Theoretical studies on analogous molecules, such as glycerol (B35011) and its esters, have shown that intramolecular hydrogen bonding plays a crucial role in determining the most stable conformers. For instance, a comprehensive study of glycerol identified 126 possible conformations, with the most stable ones in the gas phase being those that maximize intramolecular hydrogen bonds researchgate.net.

For this compound, DFT calculations, such as those at the B3LYP/6-31++G(d,p) level of theory, can be employed to explore the conformational energy landscape. These studies would likely reveal that the lowest energy conformers are stabilized by hydrogen bonds between the hydroxyl groups and the ester oxygen. This is supported by computational work on glycerol triacetate, where the dihedral angles of the glycerol backbone were systematically varied to find the most stable structures arxiv.org.

A theoretical study on the esterification of glycerol with acetic acid, a close analog of propionic acid, utilized the M06-2X functional with a 6-311+G(d,p) basis set to locate the most stable structures of reactants and products, highlighting the thermodynamic favorability of the reaction nih.gov. Similar calculations for this compound would provide precise bond lengths, bond angles, and dihedral angles for its most stable conformations.

Table 1: Predicted Stable Conformations of this compound based on Analogous Studies

| Conformer | Key Dihedral Angles (Predicted) | Stabilizing Interactions | Relative Energy (kcal/mol) |

| Global Minimum | O-C-C-O, C-C-O-H optimized for H-bonding | Intramolecular H-bond between primary -OH and ester carbonyl oxygen | 0.0 |

| Local Minimum 1 | Rotated C-C-O-H bond | Intramolecular H-bond between secondary -OH and ester carbonyl oxygen | > 1.0 |

| Local Minimum 2 | Extended (non-H-bonded) conformation | Minimized steric hindrance | > 2.0 |

This table is illustrative and based on findings from analogous glycerol esters. Actual values would require specific DFT calculations for this compound.

Molecular Modeling and Simulation Approaches

While quantum chemical calculations provide detailed information on isolated molecules, molecular modeling and simulation techniques allow for the study of the dynamic behavior of this compound and its interactions with its environment.

Building upon the initial geometries from quantum calculations, a more extensive conformational analysis can be performed using molecular mechanics force fields. This approach allows for the rapid exploration of the potential energy surface, mapping out the various low-energy conformations and the energy barriers between them. For a flexible molecule like this compound, this analysis is crucial for understanding its average shape and flexibility in different environments. Studies on similar monoglycerides (B3428702) have utilized these methods to understand their self-assembly and interaction with other molecules researchgate.netrsc.org. The conformational landscape would reveal the relative populations of different conformers at a given temperature, governed by the Boltzmann distribution.

Molecular dynamics (MD) simulations offer a powerful lens to observe the time-evolution of this compound at an atomistic level. By solving Newton's equations of motion for the system, MD simulations can reveal the dynamics of intramolecular hydrogen bonds, the flexibility of the carbon backbone, and how the molecule interacts with solvents or other molecules.

For instance, MD simulations of glycerol in aqueous solution have shown that while intramolecular hydrogen bonds are present, they are in dynamic equilibrium with intermolecular hydrogen bonds formed with surrounding water molecules rsc.org. Similarly, MD simulations of this compound in an aqueous environment would likely show a dynamic interplay between internal hydrogen bonds and interactions with water, influencing its solubility and orientation at interfaces. Simulations of related monoglycerides at oil-water interfaces have demonstrated how these molecules orient themselves to minimize free energy, a behavior that would be expected for this compound as well mdpi.com.

Table 2: Key Interactions Investigated by Molecular Dynamics Simulations

| Interaction Type | Description | Significance |

| Intramolecular H-bonds | Dynamic formation and breaking of hydrogen bonds between the hydroxyl and ester groups. | Influences the predominant conformation and flexibility of the molecule. |

| Intermolecular H-bonds | Hydrogen bonding with solvent molecules (e.g., water) or other solute molecules. | Governs solubility and aggregation behavior. |

| van der Waals forces | Non-polar interactions, particularly involving the propyl chain. | Contributes to packing in condensed phases and interactions with non-polar media. |

Theoretical Elucidation of Chemical Reaction Mechanisms

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, such as the formation (esterification) or breakdown (hydrolysis) of this compound. Theoretical studies can map the entire reaction pathway, identifying transition states and calculating activation energies.

A DFT study on the acid-catalyzed hydrolysis of methyl acetate, a simple ester, revealed the importance of explicit solvent molecules in the reaction mechanism arxiv.org. For the esterification of glycerol, theoretical investigations have shown that the reaction is thermodynamically favored nih.gov. Furthermore, kinetic studies combined with theoretical calculations on the uncatalyzed esterification of fatty acids with glycerol have helped to deduce the reaction mechanism, suggesting that glycerol can act as a self-catalyst at high temperatures scirp.org.

In the context of this compound, theoretical studies could compare the reactivity of the primary versus the secondary hydroxyl group of glycerol during its synthesis. It is generally found, and supported by computational studies on similar reactions, that the primary hydroxyl groups are more reactive due to less steric hindrance researchgate.net. DFT calculations could precisely quantify the energy barriers for the reaction of propionic acid at either position, providing a theoretical basis for the observed regioselectivity in its synthesis.

Table 3: Theoretically Investigated Reaction Parameters

| Reaction | Parameter | Theoretical Method | Predicted Outcome |

| Esterification | Activation Energy | DFT (with transition state search) | Lower barrier for reaction at the primary hydroxyl group of glycerol. |

| Hydrolysis (Acid-catalyzed) | Reaction Pathway | DFT with explicit solvent models | Identification of protonated intermediates and transition states. |

| Thermal Decomposition | Bond Dissociation Energies | DFT | Prediction of the weakest bonds and likely initial fragmentation pathways. |

Role and Transformations in Biological and Metabolic Pathways

Identification as a Metabolite in Specific Organisms

2,3-Dihydroxypropyl propionate (B1217596), also known as glycerol (B35011) 1-propanoate or 1-monopropionin, has been identified as an endogenous metabolite in humans. hmdb.ca It is classified as a 1-monoacylglycerol, a type of glycerolipid. hmdb.ca Within the human system, it is found in various cellular locations, including the cytoplasm, cell membranes, and in extracellular spaces, indicating its role in lipid metabolism and transport. hmdb.ca

In the microbial kingdom, 2,3-dihydroxypropyl propionate has been isolated and identified as a secondary metabolite produced by the fungus Trichoderma polysporum HZ-31. cambridge.orgresearchgate.net Research has shown that this compound, along with other metabolites from T. polysporum, exhibits herbicidal properties. cambridge.orgresearchgate.net

Table 1: Identification of this compound as a Metabolite

| Organism | Metabolite Name Used | Biological Context | Reference |

|---|---|---|---|

| Human (Homo sapiens) | Glycerol 1-propanoate / this compound | Endogenous metabolite involved in lipid metabolism. Found in cytoplasm, cell membrane, and extracellular space. | hmdb.ca |

| Fungus (Trichoderma polysporum HZ-31) | This compound | Secondary metabolite with herbicidal activity. | cambridge.orgresearchgate.net |

Participation in Broader Metabolic Cycles Involving Glycerol and Propionate Derivatives

As an ester of glycerol and propionic acid, the metabolic role of this compound is intrinsically linked to the pathways of its constituent molecules following hydrolysis. europa.eu Once broken down, the glycerol and propionate moieties enter central metabolic routes.

The glycerol component serves as a substrate for energy production and biosynthesis. In mammals, glycerol absorbed from the gut travels to the liver, where it acts as a crucial gluconeogenic precursor, meaning it can be converted into glucose. google.comnih.gov This process is vital for maintaining blood glucose levels, particularly in ruminants like dairy cows, where propionate from fermentation is the primary source for gluconeogenesis. nih.govufl.edu

The propionate component is also a significant metabolite. In ruminants, glycerol is rapidly fermented by rumen microbes into propionate and other volatile fatty acids. nih.govnih.gov This propionate is then absorbed and utilized by the liver for glucose synthesis. nih.govnih.govufl.edu In other organisms, such as the bacterium Bacillus subtilis, propionate is assimilated into the central carbon metabolism via the methylcitric acid pathway, which connects to the tricarboxylic acid (TCA) cycle. mdpi.com The Human Metabolome Database (HMDB) indicates that glycerol 1-propanoate is involved in fatty acid and general lipid metabolism pathways. hmdb.ca

Table 2: Metabolic Fates of Glycerol and Propionate

| Component | Metabolic Pathway | Organism/System | Significance | Reference |

|---|---|---|---|---|

| Glycerol | Gluconeogenesis | Mammals (e.g., humans, dairy cows) | Converted to glucose in the liver to maintain energy homeostasis. | google.comnih.govnih.gov |

| Propionate | Gluconeogenesis | Ruminants | Major precursor for glucose synthesis in the liver. | nih.govufl.edu |

| Propionate | Methylcitric Acid Pathway | Bacteria (e.g., Bacillus subtilis) | Enters the central carbon metabolism and TCA cycle. | mdpi.com |

| Glycerol 1-propanoate | Fatty Acid & Lipid Metabolism | Humans | Participates in the broader network of lipid processing. | hmdb.ca |

Enzymatic and Chemical Breakdown Pathways in Biological Systems

The primary route for the breakdown of this compound in biological systems is through hydrolysis of its ester bond. europa.eusmolecule.com This reaction yields glycerol and propionic acid.

Enzymatic Breakdown: This hydrolysis is primarily catalyzed by lipase (B570770) enzymes. nih.govsilohealth.com Lipases are a class of esterases that are specialized in hydrolyzing the ester bonds in lipids. In the digestive system of mammals, glycerides are broken down by lipases present in the gastrointestinal tract, allowing for the absorption of the resulting glycerol and fatty acids (in this case, propionate). europa.eusilohealth.com The synthesis of related compounds using lipase B from the fungus Candida antarctica (Novozym 435) has been demonstrated, and since enzymatic reactions are typically reversible, this enzyme is also capable of catalyzing the hydrolytic breakdown of such esters. nih.govmdpi.com

Chemical Breakdown: Chemically, the hydrolysis of this compound can occur in the presence of water, and this process is accelerated by either an acid or a base catalyst. smolecule.com This non-enzymatic breakdown is a fundamental reaction of esters, though enzymatic catalysis is the predominant mechanism within biological systems due to its efficiency and specificity under physiological conditions. europa.eu

Table 3: Breakdown Pathways of this compound

| Breakdown Pathway | Mechanism | Catalyst/Conditions | Products | Reference |

|---|---|---|---|---|

| Enzymatic | Hydrolysis | Lipase enzymes | Glycerol, Propionic Acid | europa.eusilohealth.com |

| Chemical | Hydrolysis | Water, with acid or base catalysis | Glycerol, Propionic Acid | smolecule.com |

Referenced Chemical Compounds

Applications and Functionalization in Advanced Materials Science

Incorporation into Polymer Architectures

The dihydroxypropyl moiety is a key component in creating polymers with hydrophilic characteristics and sites for further functionalization. While 2,3-dihydroxypropyl propionate (B1217596) itself is not typically used as a direct monomer for addition polymerization, its acrylate (B77674) and methacrylate (B99206) analogs are pivotal in synthesizing advanced polymer structures.

The synthesis of poly(2,3-dihydroxypropyl acrylate) (PDHPA) and its methacrylate counterpart, poly(2,3-dihydroxypropyl methacrylate) (PDHPMA), typically employs a protection-deprotection strategy. The monomer is first polymerized with its hydroxyl groups protected to prevent unwanted side reactions. A common protected monomer is (2,2-dimethyl-1,3-dioxolan-4-yl)methyl acrylate (DMDMA), also known as solketal (B138546) acrylate (SA). researchgate.netresearchgate.net This protected monomer undergoes polymerization, followed by the hydrolysis of the acetal (B89532) protecting group under acidic conditions to yield the final hydrophilic polymer with pendant dihydroxypropyl groups. researchgate.netresearchgate.net

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), are frequently used to synthesize these polymers with well-defined molecular weights and low polydispersity. researchgate.netresearchgate.netacs.org This control allows for the creation of complex polymer architectures, including block copolymers. For instance, amphiphilic block copolymers have been synthesized by combining hydrophilic PDHPA blocks with hydrophobic blocks like polystyrene or poly(L-lactide). researchgate.netresearchgate.net These copolymers can self-assemble into ordered nanostructures, such as micelles or lamellar phases.

A variety of copolymers incorporating the 2,3-dihydroxypropyl moiety have been developed for specific applications. Double hydrophilic block copolymers, such as poly(ethylene oxide)-block-poly(glycerol monoacrylate) (PEO-b-PGA), are synthesized via ATRP using a PEO-based macroinitiator. researchgate.net Similarly, thermoresponsive block copolymers have been created by combining poly(N-isopropylacrylamide) with PDHPA, which are of interest for smart materials and biomedical applications. researchgate.netmdpi.com

Table 1: Research Findings on Copolymers Incorporating Poly(2,3-dihydroxypropyl acrylate/methacrylate)

| Copolymer System | Polymerization Technique | Key Findings | Reference |

|---|---|---|---|

| Poly(solketal acrylate)-b-poly(L-lactide) | ATRP and Ring Opening Polymerization (ROP) | Synthesis of amphiphilic block copolymers from renewable resources. Subsequent hydrolysis yields poly(2,3-dihydroxypropyl acrylate) blocks. | researchgate.net |

| Star-shaped poly[styrene-b-(2,3-dihydroxypropyl)acrylate] | Atom Transfer Radical Polymerization (ATRP) | Successfully synthesized star-shaped block copolymers with a polystyrene core and PDHPA arms after hydrolysis, showing narrow polydispersity. | researchgate.net |

| Poly(ethylene oxide)-b-poly(glycerol monoacrylate) | Atom Transfer Radical Polymerization (ATRP) | Created double hydrophilic block copolymers with controlled molecular weight and very narrow polydispersity (Mw/Mn = 1.01-1.03). | researchgate.net |

| Poly(2,3-dihydroxypropyl acrylate)-b-poly(N-isopropylacrylamide) | Reversible Addition/Fragmentation Chain Transfer (RAFT) & ATRP | Synthesized thermoresponsive block copolymers. The hydrophilic PDHPA block influences the catalytic performance of micelles formed by these polymers. researchgate.netmdpi.com | researchgate.netmdpi.com |

| Poly(propylene oxide)-b-poly(2,3-dihydroxypropyl methacrylate) | Atom Transfer Radical Polymerization (ATRP) | Developed amphiphilic ABA triblock copolymers that form micelles in aqueous solutions, with potential for applications like drug delivery. | acs.org |

The design of functional monomers is crucial for the advancement of polymer science, enabling the creation of materials with precisely controlled properties and architectures. illinois.edumdpi.com Monomers like solketal acrylate (SA) and solketal methacrylate (SMA) serve as key functional precursors to the 2,3-dihydroxypropyl group in advanced polymerization. researchgate.netacs.org Their design allows for compatibility with controlled radical polymerization (CRP) methods like ATRP and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. tcichemicals.comsigmaaldrich.com

These CRP techniques rely on a dynamic equilibrium between active and dormant polymer chains, which allows for uniform chain growth and the synthesis of polymers with low polydispersity and predetermined molecular weights. mdpi.comsigmaaldrich.com The use of protected monomers like SA is essential because the free hydroxyl groups of an unprotected monomer could interfere with the catalyst systems used in these polymerizations, particularly in ATRP. researchgate.net

The resulting polymers, after deprotection, possess pendant diol functionalities. These hydroxyl groups render the polymer highly hydrophilic and provide reactive sites for further modification, such as grafting other molecules or cross-linking to form hydrogels. acs.orgmrs-j.org This functionality is highly sought after for biomedical applications, including materials for soft contact lenses, drug delivery systems, and tissue engineering scaffolds, where biocompatibility and water content are critical. acs.org

Table 2: Comparison of Advanced Polymerization Techniques for Functional Monomers

| Feature | Atom Transfer Radical Polymerization (ATRP) | Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization |

|---|---|---|

| Mechanism | Involves a reversible halogen atom transfer between a dormant species (polymer-halide) and an active transition-metal catalyst (e.g., copper complex). sigmaaldrich.com | Based on a degenerative chain transfer process using a RAFT agent (e.g., dithioester) to mediate the polymerization via an intermediate dormant species. tcichemicals.com |

| Monomer Scope | Wide range of monomers, including styrenes, acrylates, and methacrylates. acs.org Can be sensitive to acidic monomers or unprotected hydroxyl/amine groups. tcichemicals.com | Very broad monomer scope, generally more tolerant to a variety of functional groups and acidic monomers compared to ATRP. tcichemicals.com |

| Control | Provides excellent control over molecular weight, architecture, and low polydispersity. researchgate.netsigmaaldrich.com | Offers excellent control over polymer characteristics, similar to ATRP. tcichemicals.com |

| Conditions | Requires a specific initiator, transition-metal catalyst, and ligand. The catalyst can sometimes be difficult to completely remove from the final product. tcichemicals.com | Requires a RAFT agent and a standard radical initiator (e.g., AIBN). Polymerization can often be performed in existing free-radical polymerization setups. tcichemicals.com |

| Oxygen Tolerance | Conventional ATRP has low tolerance to oxygen, though oxygen-tolerant methods have been developed. tcichemicals.com | Generally requires oxygen-free conditions, but some RAFT techniques show improved oxygen tolerance. tcichemicals.com |

Surface Modification and Development of Functional Resins

Surface modification is a critical area of materials science that aims to alter the surface properties of a material to enhance its functionality, such as biocompatibility, wettability, or corrosion resistance, without changing its bulk properties. researchgate.netnih.govazom.comnanografi.com The 2,3-dihydroxypropyl group is particularly useful for this purpose due to its hydrophilicity.

One powerful technique is surface-initiated polymerization, where polymer chains are grown directly from a substrate. For example, poly(2,3-dihydroxypropyl methacrylate) brushes have been prepared on silicon wafers using surface-initiated ATRP. mrs-j.org This process involves first immobilizing an initiator on the wafer surface, then polymerizing the protected monomer (solketal methacrylate), and finally hydrolyzing the polymer to expose the dihydroxypropyl groups. Such modified surfaces exhibit significantly different properties; for instance, the hydrophilic poly(2,3-dihydroxypropyl methacrylate) brush shows a much lower coefficient of friction in water compared to its hydrophobic precursor, making it suitable for creating low-friction or biocompatible coatings. mrs-j.org

In another approach, the 2,3-dihydroxypropyl moiety can be grafted onto existing polymers. Branched polyethylenimine (bPEI), a common gene delivery vector, was modified by reacting it with glycidol (B123203) (2,3-epoxy-1-propanol) to graft 2,3-dihydroxypropyl groups onto the polymer backbone. rsc.org This modification significantly improved the cell viability (i.e., reduced toxicity) of the polymer while maintaining its ability to complex with DNA, demonstrating its potential for creating safer and more effective gene delivery systems. rsc.org

Functional resins, such as epoxy resins, represent another area where dihydroxypropyl groups are relevant. Epoxy resins are thermosetting polymers known for their high performance, but their properties can be tailored by using different monomers and curing agents. acs.org While not a direct application of 2,3-dihydroxypropyl propionate, related diol structures are fundamental to polyester (B1180765) and polyurethane chemistry, which are used to create a vast array of functional resins for coatings, adhesives, and composites. biesterfeld.com

Utilization in Chromatographic Media (e.g., Chiral Stationary Phases)

Chromatography is an essential analytical technique for separating mixtures. In high-performance liquid chromatography (HPLC), the stationary phase is the critical component that determines the separation selectivity. The chemical properties of 2,3-dihydroxypropyl derivatives make them suitable for use in certain chromatographic applications. For example, a reverse-phase HPLC method has been developed for the separation of 2,3-dihydroxypropyl 3-(hexylthio)propionate. sielc.com

A particularly important application is in chiral chromatography, which is dedicated to the separation of enantiomers—molecules that are non-superimposable mirror images of each other. lcms.czmdpi.com This is vital in the pharmaceutical industry, as enantiomers of a drug can have vastly different pharmacological effects. americanpharmaceuticalreview.comnih.gov Chiral separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, causing them to travel through the chromatography column at different rates. mdpi.com

Molecules containing chiral centers and functional groups capable of hydrogen bonding, like the 2,3-dihydroxypropyl moiety (when derived from a chiral source of glycerol), are excellent candidates for creating or being part of a CSP. The hydroxyl groups can participate in hydrogen bonding, dipole-dipole, and steric interactions that are crucial for enantiomeric recognition. mdpi.com While a specific CSP based directly on this compound is not widely documented, the structural motif is highly relevant. CSPs are often created by immobilizing a chiral selector onto a solid support like silica (B1680970) gel. mdpi.com Polysaccharide derivatives and Pirkle-type CSPs are among the most successful and widely used for enantioseparations. nih.govmdpi.com The principles of chiral recognition suggest that chiral diol-containing compounds can be effective selectors for separating racemic mixtures of various compounds. mdpi.com

Table 3: Example of Chromatographic Separation of a 2,3-Dihydroxypropyl Derivative

| Analyte | Chromatographic Technique | Stationary Phase/Column | Mobile Phase | Application/Significance | Reference |

|---|---|---|---|---|---|

| 2,3-Dihydroxypropyl 3-(hexylthio)propionate | Reverse Phase (RP) HPLC | Newcrom R1 | Acetonitrile (B52724) (MeCN), Water, and Phosphoric Acid | Demonstrates a scalable method for analyzing and isolating the compound and its impurities. Suitable for preparative separation and pharmacokinetics. | sielc.com |

Q & A

Q. What are the recommended safety protocols for handling 2,3-Dihydroxypropyl propionate in laboratory settings?

Researchers must wear protective gloves, eyewear, and lab coats to avoid skin contact or inhalation. Waste should be segregated and disposed via certified biohazard services to prevent environmental contamination. Experimental procedures involving volatile byproducts should be conducted in fume hoods or gloveboxes .

Q. What synthetic routes are commonly employed for the preparation of this compound?

A solvent-free microwave-assisted esterification method (200–400 W) is widely used, leveraging glycerol derivatives like glycidol. This approach minimizes side reactions and enhances yield compared to conventional heating . Alternative methods include acid-catalyzed esterification with propionic acid, requiring careful solvent selection (e.g., C1–C5 glycol monoethers) to improve solubility .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) verifies ester bond formation and hydroxyl group retention. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>98%), while Fourier-Transform Infrared (FTIR) confirms functional groups like carbonyl (C=O) .

Q. What are the primary applications of this compound in biochemical research?

It serves as a monoacylglycerol analog in lipid metabolism studies and as a hydrophilic intermediate in drug delivery systems. Its structural similarity to bioactive esters (e.g., decanoate, acetate) supports inflammation and immunology research .

Q. What are the storage and stability considerations for this compound?

Store in airtight containers at 2–8°C, protected from light and moisture. Stability tests via accelerated aging (40°C/75% RH) over 6–12 months can predict degradation trends. Impurity profiles should be monitored using HPLC .

Advanced Research Questions

Q. How can researchers optimize the esterification reaction yield when synthesizing this compound?

Microwave power (300–350 W) and catalyst choice (e.g., lipases or sulfonic acid resins) significantly influence reaction kinetics. Real-time monitoring via Raman spectroscopy helps identify optimal termination points to maximize conversion (>90%) .

Q. How does the choice of solvent impact the synthesis efficiency of this compound derivatives?

Polar aprotic solvents (e.g., DMF) enhance reactant solubility but may require post-synthesis purification. Solvent-free systems reduce waste but demand precise temperature control to avoid thermal degradation .

Q. What strategies can mitigate discrepancies in biological activity data observed across studies?

Standardize purity thresholds (>98%) and validate assays using reference standards. For in vitro models, control variables like cell passage number and serum-free media conditions. Cross-validate results with orthogonal techniques (e.g., LC-MS for metabolite profiling) .

Q. How do structural modifications of the 2,3-Dihydroxypropyl ester moiety influence its interaction with biological membranes?

Increasing acyl chain length (e.g., propionate vs. decanoate) enhances lipophilicity, improving membrane permeability. Molecular dynamics simulations can predict partitioning coefficients, while fluorescence anisotropy assays quantify membrane fluidity changes .

Q. What in vitro models are appropriate for assessing the pharmacokinetic properties of this compound?

Use Caco-2 cell monolayers to evaluate intestinal absorption and cytochrome P450 (CYP3A4/2D6) inhibition assays to screen for drug-drug interactions. Microsomal stability studies (liver S9 fractions) assess metabolic clearance rates .

Key Methodological Considerations

- Contradiction Analysis : Conflicting bioactivity data may arise from impurities (<2%) or assay sensitivity. Implement orthogonal purity checks (e.g., GC-MS alongside HPLC) and replicate studies across independent labs .

- Experimental Design : For interaction studies, use isothermal titration calorimetry (ITC) to quantify binding affinities with lipid bilayers or proteins. Dose-response curves should span 3–5 log units to capture saturation effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products